molecular formula C19H24O6 B1677331 Onopordopicrin CAS No. 19889-00-0

Onopordopicrin

Cat. No.: B1677331
CAS No.: 19889-00-0
M. Wt: 348.4 g/mol
InChI Key: NOZAJYKZMCFNFG-WULVTUHRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Onopordopicrin” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxymethyl, methylidene, and oxo groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the cyclodeca[b]furan ring: This step involves the cyclization of a linear precursor through a series of reactions such as aldol condensation, Michael addition, or Diels-Alder reaction.

    Introduction of functional groups: Hydroxymethyl, methylidene, and oxo groups are introduced through selective reactions such as hydroxylation, alkylation, and oxidation.

    Final esterification: The compound is completed by esterifying the hydroxymethyl group with prop-2-enoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Catalyst selection: Using efficient catalysts to increase reaction rates and yields.

    Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The methylidene group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its reactivity can be studied to understand various organic reaction mechanisms.

Biology

    Biochemical studies: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.

    Drug development: Its unique structure may serve as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic potential: The compound may exhibit biological activity that can be harnessed for therapeutic purposes.

    Diagnostic applications: It can be used as a probe or marker in diagnostic assays.

Industry

    Material science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.

    Receptor binding: It may interact with cellular receptors, triggering signaling pathways.

    Gene expression modulation: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Onopordopicrin: is similar to other cyclodeca[b]furan derivatives with different substituents.

    Cyclodeca[b]furan derivatives: Compounds with variations in the functional groups attached to the cyclodeca[b]furan ring.

Uniqueness

    Functional group diversity:

    Structural complexity: The compound’s complex structure makes it a valuable target for synthetic and mechanistic studies.

Properties

CAS No.

19889-00-0

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

[(3aR,4S,6Z,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate

InChI

InChI=1S/C19H24O6/c1-11-5-4-6-14(10-21)8-16-17(13(3)19(23)25-16)15(7-11)24-18(22)12(2)9-20/h5,8,15-17,20-21H,2-4,6-7,9-10H2,1H3/b11-5-,14-8+/t15-,16+,17+/m0/s1

InChI Key

NOZAJYKZMCFNFG-WULVTUHRSA-N

SMILES

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)CO)C(=C)C(=O)O2)CO

Isomeric SMILES

C/C/1=C/CC/C(=C\[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)CO)C(=C)C(=O)O2)/CO

Canonical SMILES

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)CO)C(=C)C(=O)O2)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Onopordopicrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Onopordopicrin
Reactant of Route 2
Onopordopicrin
Reactant of Route 3
Onopordopicrin
Reactant of Route 4
Onopordopicrin
Reactant of Route 5
Onopordopicrin
Reactant of Route 6
Onopordopicrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.